Acide 2-fluoro-4-(méthoxycarbonyl)benzoïque

Vue d'ensemble

Description

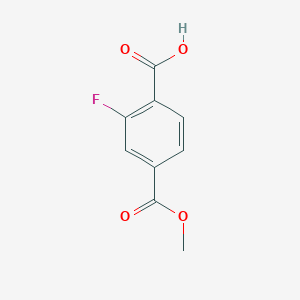

2-Fluoro-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H7FO4 It is a derivative of benzoic acid, where the hydrogen atom at the 2-position is replaced by a fluorine atom, and the hydrogen atom at the 4-position is replaced by a methoxycarbonyl group

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Synthesis of Retinoid-X-Receptor Antagonists

One of the prominent applications of 2-Fluoro-4-(methoxycarbonyl)benzoic acid is in the synthesis of novel diazepinylbenzoic acid derivatives. These derivatives have been identified as potential retinoid-X-receptor antagonists, which may offer therapeutic benefits in treating obesity and diabetes. The structural modifications facilitated by this compound allow for enhanced biological activity and selectivity towards retinoid receptors .

1.2 Anti-Cancer Research

The compound has also been explored for its potential as a retinoid-X-receptor agonist, which could play a significant role in cancer therapies. Research indicates that these agonists might influence gene expression related to cell differentiation and proliferation, making them candidates for developing anti-cancer drugs .

3.1 Conformational Studies

Recent studies have investigated the conformational switching of related compounds under different conditions, such as near-infrared irradiation. Although focused on similar structures, these insights can be extrapolated to understand the behavior of 2-Fluoro-4-(methoxycarbonyl)benzoic acid in various environments, potentially leading to applications in smart materials or sensors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Fluoro-4-(methoxycarbonyl)benzoic acid can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization.

Another method involves the Suzuki-Miyaura coupling reaction, where 2-fluoro-4-bromobenzoic acid is reacted with methylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate. This reaction is carried out under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures .

Industrial Production Methods

Industrial production of 2-fluoro-4-(methoxycarbonyl)benzoic acid often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Fluoro-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to yield 2-fluoro-4-carboxybenzoic acid in the presence of a strong base, such as sodium hydroxide.

Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols and are carried out in polar aprotic solvents, such as dimethyl sulfoxide (DMSO), at elevated temperatures.

Ester Hydrolysis: Conducted in aqueous basic conditions, often at room temperature or slightly elevated temperatures.

Reduction Reactions: Performed under anhydrous conditions with strong reducing agents, such as lithium aluminum hydride, in solvents like tetrahydrofuran (THF).

Major Products Formed

Substitution Reactions: Yield substituted benzoic acid derivatives.

Ester Hydrolysis: Produces 2-fluoro-4-carboxybenzoic acid.

Reduction Reactions: Results in the formation of 2-fluoro-4-(hydroxymethyl)benzoic acid.

Mécanisme D'action

The mechanism of action of 2-fluoro-4-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may act as a competitive inhibitor of enzymes by mimicking the substrate or binding to the active site. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The methoxycarbonyl group can also participate in interactions with target proteins, influencing the compound’s overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Fluoro-4-methoxybenzoic acid: Similar structure but lacks the methoxycarbonyl group.

4-Fluoro-2-(methoxycarbonyl)benzoic acid: Positional isomer with the fluorine and methoxycarbonyl groups swapped.

2-Fluoro-4-carboxybenzoic acid: Hydrolysis product of 2-fluoro-4-(methoxycarbonyl)benzoic acid.

Uniqueness

2-Fluoro-4-(methoxycarbonyl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxycarbonyl group, which confer distinct chemical properties. The fluorine atom enhances the compound’s stability and reactivity, while the methoxycarbonyl group provides a site for further functionalization. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Activité Biologique

Introduction

2-Fluoro-4-(methoxycarbonyl)benzoic acid, a fluorinated benzoic acid derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This compound is known for its interactions with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of 2-Fluoro-4-(methoxycarbonyl)benzoic acid, highlighting its mechanisms of action, biochemical pathways, and therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C₉H₇FO₄

Molecular Weight: 184.15 g/mol

The compound features a fluorine atom at the 2-position and a methoxycarbonyl group at the 4-position of the benzoic acid ring. The presence of these functional groups influences its lipophilicity and potential interactions with biological targets.

Target Interactions

2-Fluoro-4-(methoxycarbonyl)benzoic acid interacts with various enzymes and receptors, which can lead to modulation of key biochemical pathways. Notably, it has been utilized in the development of retinoid-X-receptor antagonists that exhibit anti-obesity and anti-diabetic properties, as well as potential anticancer activities .

Biochemical Pathways

The compound's activity involves several biochemical pathways:

- Enzymatic Inhibition: It has been shown to inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation: It can act on retinoid receptors, influencing gene expression related to metabolism and cell growth.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of 2-Fluoro-4-(methoxycarbonyl)benzoic acid across various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 0.15 | Induction of apoptosis via caspase activation |

| MDA-MB-231 (Breast Cancer) | 0.20 | Inhibition of tubulin polymerization |

| HeLa (Cervical Cancer) | 0.25 | Cell cycle arrest at G2/M phase |

These results indicate that the compound effectively induces apoptosis and disrupts cell cycle progression in cancer cells, suggesting its potential as a chemotherapeutic agent .

Anti-Obesity and Anti-Diabetic Effects

The compound has also been investigated for its role in metabolic disorders. Research indicates that it may help regulate glucose metabolism and fat accumulation by modulating retinoid-X receptors . This suggests a dual role in both weight management and glycemic control.

Study on Anticancer Activity

In a study examining the effects of 2-Fluoro-4-(methoxycarbonyl)benzoic acid on various cancer cell lines, researchers found that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to apoptosis .

Study on Metabolic Effects

Another study focused on the anti-diabetic effects revealed that treatment with this compound improved insulin sensitivity in diabetic mouse models. The results indicated a reduction in fasting blood glucose levels and improved lipid profiles, supporting its potential use in metabolic syndrome management .

Propriétés

IUPAC Name |

2-fluoro-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXCBKITDLPTEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731468 | |

| Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314241-04-8 | |

| Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-Fluoro-4-(methoxycarbonyl)benzoic acid as revealed by its crystal structure?

A1: The crystal structure of 2-Fluoro-4-(methoxycarbonyl)benzoic acid reveals several important structural features []:

- Dimer formation: The molecules exist as classical carboxylate inversion dimers held together by pairs of O—H⋯O hydrogen bonds. []

- Planar arrangement: The benzene ring and the methoxycarbonyl group are almost coplanar, with a dihedral angle of 1.5° between them. []

- Carboxyl group orientation: The carboxyl group is twisted out of the plane of the benzene ring, forming a dihedral angle of 20.2° with it. []

- Intermolecular interactions: Besides hydrogen bonding, the crystal packing is further stabilized by C—H⋯F and C—H⋯O interactions. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.